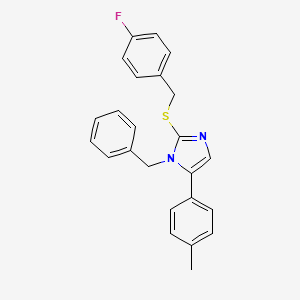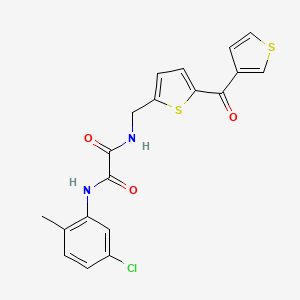![molecular formula C26H20F2N2O4 B2961900 Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-36-7](/img/structure/B2961900.png)
Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The molecule also contains a difluorophenyl group, an ethoxy group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a fused ring system. The presence of the difluorophenyl group and the carboxylate ester group can significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, can undergo a variety of chemical reactions. The presence of the carboxylate ester group makes it susceptible to hydrolysis and other nucleophilic substitution reactions. The aromatic rings in the molecule can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the synthesis and characterization of new quinazolines, which are structurally related to the compound , showing potential as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities against various microorganisms, such as Escherichia coli and Staphylococcus aureus, indicating their potential in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Anticancer Properties
A series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, closely related to the compound of interest, has been prepared and studied for their potential anticancer activities. These compounds were evaluated against various cancer cell lines, such as gastric ascites and gastric adenocarcinoma, indicating their role in the development of new anticancer drugs. Notably, these compounds did not exhibit cytotoxicity against normal cells, highlighting their selective anticancer potential (Facchinetti et al., 2015).
Synthesis of New Organic Compounds
The compound has been involved in the synthesis of novel organic molecules with potential pharmaceutical applications. For example, research has shown regioselective reactions leading to the synthesis of new Luotonin A derivatives, which are of interest due to their diverse biological activities (Atia et al., 2017). Another study focused on the reactivity of related quinoline derivatives, leading to the development of different quinolones and tetrahydro-4-oxoquinolines through various chemical reactions, further expanding the chemical diversity and potential applications of these compounds (Guillou et al., 1998).
Orientations Futures
The potential applications and future directions for this compound could be vast, given its complex structure and the presence of multiple functional groups. It could potentially be used in the development of new pharmaceuticals or as a precursor in the synthesis of other complex organic compounds .
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4/c1-2-33-26(32)17-8-11-22-19(12-17)24(14-23(30-22)16-6-4-3-5-7-16)34-15-25(31)29-18-9-10-20(27)21(28)13-18/h3-14H,2,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCBOKDTQQJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
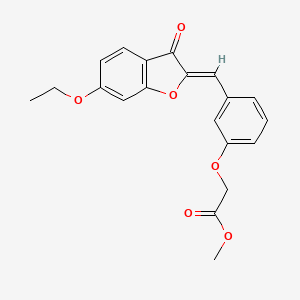

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
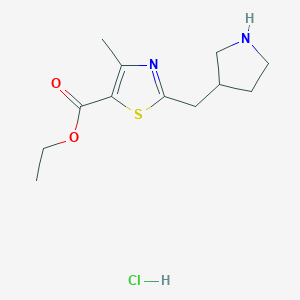
![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
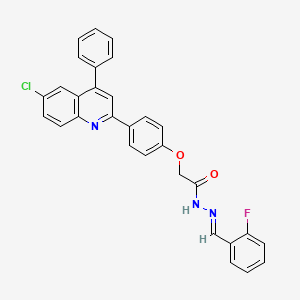
![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)
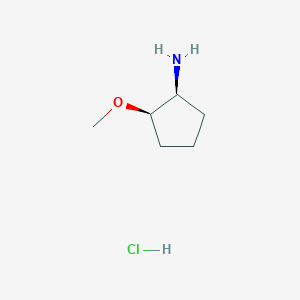
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)
